molecular formula C9H17NO B13951954 Morpholine, 4-(1,2-dimethyl-1-propenyl)- CAS No. 7694-50-0

Morpholine, 4-(1,2-dimethyl-1-propenyl)-

Cat. No.: B13951954
CAS No.: 7694-50-0
M. Wt: 155.24 g/mol
InChI Key: RXPZQEBYMRIGET-UHFFFAOYSA-N
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Description

Morpholine, 4-(1,2-dimethyl-1-propenyl)- is an organic compound with the molecular formula C9H17NO It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1,2-dimethyl-1-propenyl)- typically involves the reaction of morpholine with isobutyraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where reactants are mixed and reacted under controlled conditions. The use of advanced reactors and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1,2-dimethyl-1-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(1,2-dimethyl-1-propenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1,2-dimethyl-1-propenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(2-methyl-1-propenyl)-: This compound has a similar structure but differs in the position of the methyl group.

    Morpholine, 4-(2-methyl-1-propenyl)-: Another similar compound with slight structural variations.

Uniqueness

Morpholine, 4-(1,2-dimethyl-1-propenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

7694-50-0

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(3-methylbut-2-en-2-yl)morpholine

InChI

InChI=1S/C9H17NO/c1-8(2)9(3)10-4-6-11-7-5-10/h4-7H2,1-3H3

InChI Key

RXPZQEBYMRIGET-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)N1CCOCC1)C

Origin of Product

United States

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